(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1 |
InChI Key |
PYSMUIKEALCKJG-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Construction of the Piperidine Core
The piperidine ring is often prefunctionalized to ensure stereochemical integrity. A representative route involves:
-
Protection of (S)-3-aminopiperidine : Boc anhydride in tetrahydrofuran (THF) yields (S)-3-((tert-butoxycarbonyl)amino)piperidine.
-
Cyclopropylmethyl group introduction : Alkylation with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) achieves N-substitution.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding (S)-3-((cyclopropylmethyl)amino)piperidine.
Critical Parameters:
-
Yield : 75–85% for alkylation steps.
-
Stereochemical purity : Chiral HPLC confirms >98% enantiomeric excess (ee).
Coupling with the Amino Ketone Moiety
The propan-1-one fragment is introduced via reductive amination or nucleophilic substitution:
Optimization Insights:
-
Solvent effects : Methanol improves reaction homogeneity compared to THF.
-
Catalyst loading : 5% Pd/C achieves complete reduction in 4 hours.
Alternative Synthetic Routes
Mechanochemical Synthesis
A solvent-free approach employs ball milling for key steps:
Asymmetric Catalysis
Chiral auxiliaries or catalysts enforce stereochemistry:
-
Evans oxazolidinones : Direct asymmetric synthesis of the amino ketone fragment.
-
Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers.
Stereochemical Control and Challenges
Achieving the (S,S)-configuration demands meticulous attention to:
Case Study:
A failed attempt using racemic 3-aminopiperidine resulted in a 1:1 diastereomer mixture, underscoring the need for chiral resolution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (ee, %) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Alkylation | 78 | 98 | High stereocontrol | Multi-step, costly reagents |
| Mechanochemical | 80 | 95 | Solvent-free, scalable | Specialized equipment required |
| Asymmetric Catalysis | 65 | 99 | Direct enantioselectivity | Low yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure: Piperidine vs. pyrrolidine cores influence conformational flexibility. Substitution position (e.g., 3- vs. 4-amino on piperidine) alters spatial orientation of functional groups .
Substituent Effects: Cyclopropylmethyl: A compact, lipophilic group that may enhance metabolic stability compared to bulkier benzyl or cyclohexyl substituents . Phenyl vs.
Stereochemistry :
- The (S,S) configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one?
- Methodology : Multi-step organic synthesis involving chiral starting materials or catalysts to preserve stereochemistry. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired (S,S)-isomer.
- Protection/deprotection : Temporary protection of amine groups (e.g., Boc or Fmoc) to prevent side reactions during coupling steps .
- Coupling reactions : Amide bond formation between the piperidine and cyclopropanemethylamine moieties using reagents like HATU or EDC/HOBt .
Q. Which analytical techniques are essential for confirming structural and stereochemical integrity?
- Primary methods :
- NMR spectroscopy : 1H/13C NMR with NOESY or ROESY to verify spatial arrangement of substituents .
- Mass spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula .
- X-ray crystallography : Definitive stereochemical assignment if single crystals are obtainable .
Q. How should researchers handle storage and stability challenges for this compound?
- Conditions : Store under inert gas (Ar/N2) at −20°C in amber vials to prevent oxidation or hydrolysis.
- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., piperidine ring opening or cyclopropane ring strain-induced reactivity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during cyclopropanemethylamine coupling?
- Critical parameters :
- Temperature : Maintain ≤0°C during coupling to reduce kinetic energy-driven racemization .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize transition states without nucleophilic interference .
- Catalyst choice : Chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity .
Q. What strategies resolve contradictions in biological activity data across cellular models?
- Experimental design :
- Cell line validation : Use isogenic cell lines to control for genetic variability in receptor expression .
- Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS to correlate with observed activity .
Q. How can computational methods predict target engagement and metabolic pathways?
- In silico tools :
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries to prioritize in vitro targets .
- ADMET prediction (SwissADME) : Assess metabolic stability, focusing on CYP450-mediated oxidation of the cyclopropane ring .
Q. What statistical approaches address variability in enantiomer-specific biological responses?
- Analysis framework :
- Multivariate ANOVA : Account for factors like enantiomer ratio, cell type, and incubation time .
- Dose-response modeling (GraphPad Prism) : Fit data to sigmoidal curves to compare EC50 values between stereoisomers .
Methodological Notes
- Stereochemical challenges : The compound’s two chiral centers require rigorous control during synthesis and analysis. Use of chiral stationary phases (CSPs) in HPLC is critical for isolating enantiomers .
- Biological assay design : Include enantiomer-negative controls to distinguish target-specific effects from nonspecific interactions .
- Data reporting : Publish raw chromatographic and spectral data in supplementary materials to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
